molecular formula C21H16ClFN2O4S2 B2947455 (3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894686-48-7

(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2947455
CAS No.: 894686-48-7
M. Wt: 478.94
InChI Key: HKCNRKJBJRNKSH-ODLFYWEKSA-N
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Description

(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O4S2 and its molecular weight is 478.94. The purity is usually 95%.
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Scientific Research Applications

Molecular and Electronic Analysis

A study focused on the molecular and electronic analysis of heterocyclic compounds, including structures similar to the chemical compound , revealed insights into their geometric parameters, electronic properties, nonlinear optical properties, molecular electrostatic potentials, and spectroscopic properties through DFT calculations. This research highlights the potential of these compounds in various applications, such as materials science and pharmaceuticals, by understanding their electronic configurations and interaction potentials (Beytur & Avinca, 2021).

Intermolecular Interactions Analysis

Another study elaborated on the intermolecular interactions within derivatives of 1,2,4-triazoles, which share structural similarities with the compound of interest. This research provided detailed insights into C–H⋯O, C–H⋯π, and lp⋯π interactions, significantly contributing to the understanding of molecular assembly and stability crucial for the development of new chemical entities in drug design and material science (Shukla et al., 2014).

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives, which are structurally related to the compound , demonstrated their potential in photodynamic therapy for cancer treatment. These compounds exhibit significant singlet oxygen quantum yields, making them promising candidates for developing new photosensitizers in cancer therapeutics (Pişkin, Canpolat, & Öztürk, 2020).

Novel Synthetic Pathways

A study on the synthesis of benzothiazine and acrylamide compounds opens new pathways for creating various pharmaceutical and material science applications. These findings contribute to the broader field of synthetic chemistry, offering innovative approaches to constructing complex molecules with potential therapeutic and industrial applications (Souza et al., 2010).

Properties

IUPAC Name

(3Z)-3-[(5-chloro-2-methoxyanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4S2/c1-29-18-6-5-14(22)10-16(18)24-11-19-20(26)21-17(7-8-30-21)25(31(19,27)28)12-13-3-2-4-15(23)9-13/h2-11,24H,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCNRKJBJRNKSH-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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